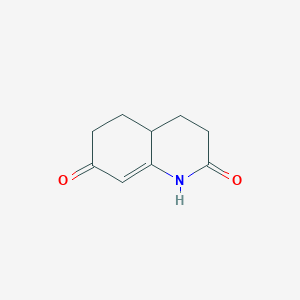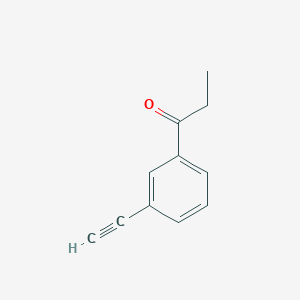
1-(3-Ethynylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethynylphenyl)propan-1-one is an organic compound with the molecular formula C11H10O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Ethynylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-ethynylbenzaldehyde with a suitable reagent to form the desired product. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethynylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethynylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(3-Ethynylphenyl)propan-1-one involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethynylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-Phenylpropan-1-one: Lacks the ethynyl group, leading to different reactivity and applications.
3-Ethynylbenzaldehyde: Contains an aldehyde group instead of a ketone, resulting in different chemical properties.
1-(3-Ethynylphenyl)ethanone:
Eigenschaften
Molekularformel |
C11H10O |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-(3-ethynylphenyl)propan-1-one |
InChI |
InChI=1S/C11H10O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h1,5-8H,4H2,2H3 |
InChI-Schlüssel |
SDAJJLXTFFYSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


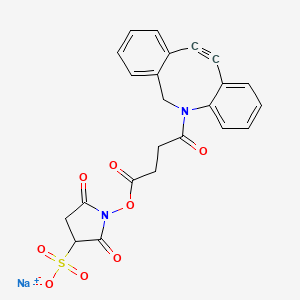
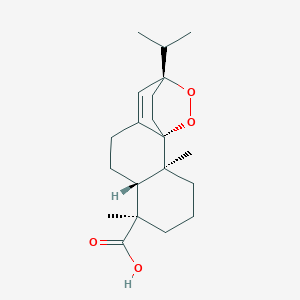

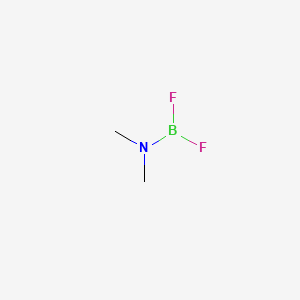
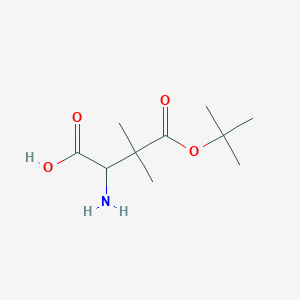
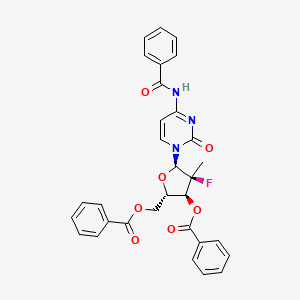
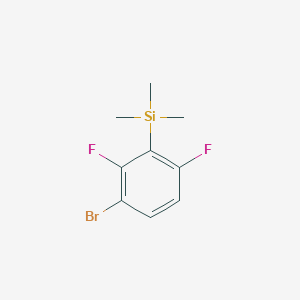
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)



